2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone
CAS No.: 898763-11-6
Cat. No.: VC2479081
Molecular Formula: C20H23NOS
Molecular Weight: 325.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898763-11-6 |
---|---|
Molecular Formula | C20H23NOS |
Molecular Weight | 325.5 g/mol |
IUPAC Name | (2,3-dimethylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Standard InChI | InChI=1S/C20H23NOS/c1-15-5-3-8-19(16(15)2)20(22)18-7-4-6-17(13-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 |
Standard InChI Key | LGAOSHPJPRGFBX-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3)C |
Canonical SMILES | CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3)C |
Introduction
Chemical Identity and Basic Properties
2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone is an organic compound characterized by a benzophenone scaffold with specific functional group modifications. Its fundamental properties are summarized in Table 1.
Table 1: Basic Identification Parameters of 2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone
Parameter | Value |
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Chemical Name | 2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone |
CAS Registry Number | 898763-11-6 |
Molecular Formula | C₂₀H₂₃NOS |
Molecular Weight | 325.47 g/mol |
IUPAC Name | (2,3-dimethylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |
The compound belongs to the benzophenone family, a class of organic compounds consisting of two aromatic rings connected by a carbonyl group. The specific nomenclature indicates methyl groups at the 2 and 3 positions of one benzene ring and a thiomorpholinomethyl substituent at the 3' position of the other ring .
Structural Characteristics
The molecular structure of 2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone features a central carbonyl group flanked by two substituted phenyl rings. One phenyl ring contains two methyl groups at adjacent positions (2,3-dimethyl configuration), while the other ring contains a thiomorpholine group attached via a methylene linker at the meta position .
The thiomorpholine moiety is a six-membered heterocyclic ring containing both sulfur and nitrogen atoms, providing interesting structural and electronic properties to the molecule. This heterocyclic component likely contributes to the compound's potential biological activity and chemical reactivity .
Key Structural Features
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Benzophenone core (diphenyl ketone structure)
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2,3-Dimethyl substitution on one phenyl ring
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Thiomorpholine heterocycle connected via a methylene bridge at the 3' position
Physicochemical Properties
The physicochemical properties of 2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone influence its behavior in various chemical environments, solubility characteristics, and potential biological activities. Table 2 presents the computed physicochemical properties of this compound.
Table 2: Physicochemical Properties of 2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone
Property | Value | Significance |
---|---|---|
XLogP3-AA | 4.3 | Indicates relatively high lipophilicity |
Hydrogen Bond Donor Count | 0 | Limited ability to donate hydrogen bonds |
Hydrogen Bond Acceptor Count | 3 | Moderate ability to accept hydrogen bonds |
Rotatable Bond Count | 4 | Moderate molecular flexibility |
Topological Polar Surface Area | 45.6 Ų | Moderate polar surface area, affecting membrane permeability |
Exact Mass | 325.15003553 Da | Precise molecular mass for analytical identification |
Complexity | 393 | Relatively complex molecular structure |
These properties indicate that 2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone has moderately high lipophilicity (XLogP3-AA = 4.3), suggesting good membrane permeability but potentially limited water solubility. The absence of hydrogen bond donors and presence of three hydrogen bond acceptors influence its interaction with biological systems and solvent environments .
The compound is typically available at high purities (95-97%), making it suitable for research and development applications in pharmaceutical and organic synthesis contexts .
Spectral Characteristics
Spectroscopic analysis is essential for structural confirmation and purity assessment of organic compounds. The following spectral characteristics would be expected for 2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone:
Infrared Spectroscopy
Key IR absorption bands would likely include:
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C=O stretching of the ketone (typically 1650-1680 cm⁻¹)
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C-H stretching of the methyl groups (2850-3000 cm⁻¹)
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C-N stretching of the thiomorpholine group (1200-1350 cm⁻¹)
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Aromatic C=C stretching (1400-1600 cm⁻¹)
Research Status and Future Directions
Current research on 2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone appears limited based on the available search results. Future research directions could include:
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Evaluation of biological activities, particularly antimicrobial, anti-inflammatory, or anticancer properties
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Investigation of its potential as a photosensitizer, given the photochemical properties of benzophenones
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Exploration of its utility as a synthetic intermediate in pharmaceutical development
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Structure-activity relationship studies with modified derivatives
More comprehensive evaluation is needed to fully understand the potential applications and properties of this interesting benzophenone derivative.
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